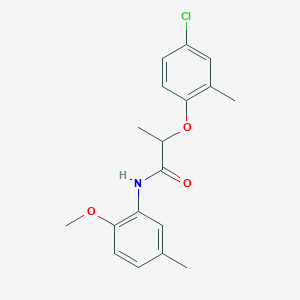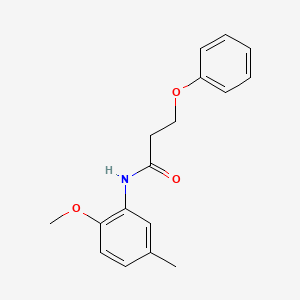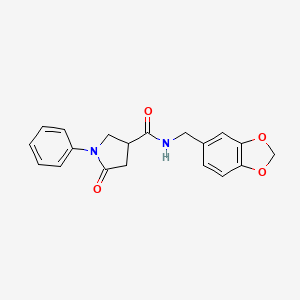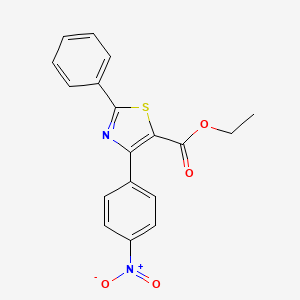![molecular formula C19H25ClN2O B4888286 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine
説明
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic effects.
作用機序
The exact mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system by binding to serotonin receptors in the brain. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been shown to induce a range of biochemical and physiological effects. It has been reported to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for investigating the serotonergic system. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of using 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is its potential for off-target effects, as it may bind to other receptors in addition to serotonin receptors.
将来の方向性
There are several future directions for the investigation of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine may also be useful in the development of new drugs that target the serotonergic system. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine is a synthetic compound that has been used in scientific research to investigate its potential therapeutic effects. It acts on the serotonergic system by binding to serotonin receptors in the brain. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been shown to induce a range of biochemical and physiological effects and may have potential therapeutic applications in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine and its potential uses.
科学的研究の応用
1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has been used in scientific research to investigate its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. 1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine has also been investigated for its potential use in the treatment of Parkinson's disease and depression.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[3-(5-methylfuran-2-yl)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O/c1-15(19-7-6-16(2)23-19)8-9-21-10-12-22(13-11-21)18-5-3-4-17(20)14-18/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALXXAYWFIHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)



![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)


